4-Methoxy-3-methylbenzonitrile

説明

BenchChem offers high-quality 4-Methoxy-3-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

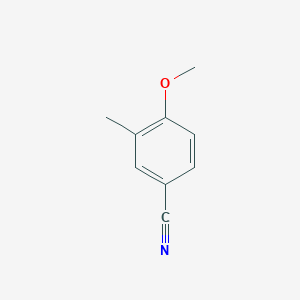

Structure

3D Structure

特性

IUPAC Name |

4-methoxy-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVJHSDSGDKQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Methoxy-3-methylbenzonitrile: The Strategic Scaffold for Finerenone Synthesis

The following technical guide details the chemical identity, synthesis, and pharmaceutical application of 4-Methoxy-3-methylbenzonitrile , specifically focusing on its critical role as a precursor in the manufacturing of Finerenone .

CAS: 53078-71-0 | Role: Key Intermediate / Regulatory Starting Material Precursor

Executive Summary

4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0) is a disubstituted benzene derivative serving as a pivotal intermediate in modern medicinal chemistry.[1] Its primary industrial significance lies in its role as the direct precursor to 4-Formyl-3-methoxybenzonitrile (CAS 21962-45-8), the designated Regulatory Starting Material (RSM) for the synthesis of Finerenone (BAY 94-8862). Finerenone is a novel, non-steroidal mineralocorticoid receptor antagonist (MRA) approved for treating chronic kidney disease associated with type 2 diabetes.[1]

This guide provides a technical breakdown of the compound's synthesis, its transformation into the Finerenone scaffold, and analytical protocols for quality assurance.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Parameter | Specification |

| IUPAC Name | 4-Methoxy-3-methylbenzonitrile |

| Common Synonyms | 4-Cyano-2-methylanisole; 4-Cyano-2-methyl-1-methoxybenzene |

| CAS Number | 53078-71-0 |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.18 g/mol |

| SMILES | COc1ccc(C#N)cc1C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

Structural Analysis

The molecule features a central benzene ring substituted with:

-

A Nitrile group (-CN) at position 1 (electron-withdrawing, directing meta).[1]

-

A Methyl group (-CH₃) at position 3 (weakly activating).[1]

-

A Methoxy group (-OCH₃) at position 4 (strongly activating, ortho/para directing).[1]

Note: The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group creates a unique electronic "push-pull" system, stabilizing the ring for subsequent radical functionalization at the methyl position.

Synthetic Pathways & Manufacturing

The synthesis of 4-Methoxy-3-methylbenzonitrile generally proceeds via cyanation of the corresponding aryl halide.[1] Once isolated, it is converted into the Finerenone RSM via radical oxidation.[1]

Phase 1: Synthesis of the Core Scaffold (4-Methoxy-3-methylbenzonitrile)

Starting Material: 4-Bromo-2-methylanisole (or 4-Iodo-2-methylanisole).

Protocol (Modern Cyanation):

-

Reagents: Zinc cyanide (Zn(CN)₂), Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with dppf), Solvent (DMF or NMP).[1]

-

Conditions: Deoxygenated atmosphere (N₂ or Ar), heated to 80–120°C for 4–12 hours.

-

Mechanism: Palladium-catalyzed cross-coupling (Rosenmund-von Braun variation).[1] The oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-rich methoxy group para to the halogen.

-

Workup: Quench with ammonium hydroxide to sequester copper/zinc salts, extract with ethyl acetate, and recrystallize from ethanol/heptane.

Phase 2: Transformation to Finerenone RSM (The "Value-Add" Step)

The industrial utility of CAS 53078-71-0 is its conversion to 4-Formyl-3-methoxybenzonitrile (The Finerenone RSM).

Reaction Logic: The methyl group at C3 is benzylic and activated by the aromatic ring.[1] It undergoes radical bromination followed by hydrolysis to generate the aldehyde.[1]

Step-by-Step Protocol:

-

Radical Bromination:

-

Reactants: 4-Methoxy-3-methylbenzonitrile, N-Bromosuccinimide (NBS, 2.0–2.2 eq), Radical Initiator (AIBN or Benzoyl Peroxide).

-

Solvent: Chlorobenzene or CCl₄ (historic).[1]

-

Process: Reflux (80–90°C) initiates the radical chain reaction, substituting the benzylic hydrogens with bromine to form the gem-dibromide intermediate (3-Methoxy-4-(dibromomethyl)benzonitrile).

-

-

Hydrolysis:

Pathway Visualization

The following diagram illustrates the flow from raw materials to the Finerenone API.

Figure 1: Synthetic workflow from the anisole precursor to the Finerenone API, highlighting the central role of 4-Methoxy-3-methylbenzonitrile.[2]

Analytical Characterization (Self-Validation)

To validate the identity of 4-Methoxy-3-methylbenzonitrile (and distinguish it from its aldehyde product), use the following spectral markers.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| Ar-H (C2) | 7.45 - 7.50 ppm | Doublet/Multiplet | 1H | Ortho to CN, Meta to Me |

| Ar-H (C6) | 7.50 - 7.55 ppm | Doublet of Doublets | 1H | Ortho to CN |

| Ar-H (C5) | 6.85 - 6.95 ppm | Doublet | 1H | Ortho to OMe |

| -OCH₃ | 3.89 ppm | Singlet | 3H | Methoxy group |

| -CH₃ | 2.24 ppm | Singlet | 3H | Diagnostic Methyl Peak |

Validation Check:

-

Presence of Methyl: A clean singlet at ~2.2 ppm confirms the methyl group is intact (i.e., not oxidized to the aldehyde, which would show a -CHO peak at ~10 ppm).

-

Absence of Aldehyde: Ensure no signal exists > 9.5 ppm.

Infrared Spectroscopy (FT-IR)

-

Nitrile (-CN): Sharp, distinct band at 2220–2230 cm⁻¹ .[1]

-

Ether (C-O-C): Strong bands at 1250 cm⁻¹ and 1030 cm⁻¹ .[1]

-

Alkyl (C-H): 2850–2960 cm⁻¹ (Methyl/Methoxy stretches).[1]

Safety & Handling

-

Hazard Classification: Harmful if swallowed, inhaled, or in contact with skin (Acute Tox. 4).[1]

-

Signal Word: Warning.

-

H-Codes: H302 + H312 + H332 (Harmful routes), H315 (Skin Irrit.), H319 (Eye Irrit.).[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group.

References

-

PubChem. (2024).[1] Compound Summary: 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0).[1][2][3] National Library of Medicine.[1] Link

-

European Patent Office. (2023).[1] Method for the preparation of 4-formyl-3-methoxybenzonitrile. Patent No. EP4286368A1.[1] (Describes the radical bromination of 4-methoxy-3-methylbenzonitrile to the aldehyde). Link

-

Simson Pharma. (2024).[1] Finerenone Impurity 77 (CAS 53078-71-0).[1][2] (Identifies the compound as a specific impurity/intermediate in Finerenone synthesis). Link[1]

-

Bayer Pharma AG. (2016).[1] Finerenone (BAY 94-8862) Clinical Development & Chemistry.[1] New Drug Approvals.[1][4] Link

Sources

Synthesis of 4-Methoxy-3-methylbenzonitrile from 3-methoxy-4-methylbenzoic acid

Executive Summary & Strategic Pre-Computation

This technical guide details the synthetic methodology for converting substituted benzoic acids to benzonitriles, specifically addressing the request for 4-Methoxy-3-methylbenzonitrile from 3-methoxy-4-methylbenzoic acid .

Critical Regiochemical Analysis (The "Isomer Trap")

Before proceeding with wet chemistry, a structural audit of the requested transformation reveals a critical regiochemical mismatch.

-

Starting Material: 3-methoxy-4-methylbenzoic acid (CAS: 7151-68-0).[1] Substituents: 3-OMe, 4-Me .

-

Requested Target: 4-Methoxy-3-methylbenzonitrile (CAS: 53078-71-0).[2][3] Substituents: 4-OMe, 3-Me .

Scientific Verdict: A direct functional group transformation (COOH

To obtain the requested 4-methoxy-3-methylbenzonitrile , one must strictly utilize 4-methoxy-3-methylbenzoic acid as the precursor.

This guide provides the "Gold Standard" protocol for the COOH

Synthetic Pathway Selection

Two primary routes were evaluated based on scalability, atom economy, and impurity profiles suitable for pharmaceutical intermediates.

Route A: The "Classic" Stepwise Amidation (Recommended)

-

Mechanism: Acid Chloride formation

Amidation -

Pros: Highly robust, uses standard reagents (SOCl₂, NH₃), easy purification (crystallization).

-

Cons: Three operational steps (though often telescoped).

Route B: Direct Conversion (Chlorosulfonyl Isocyanate)

-

Mechanism: Reaction with chlorosulfonyl isocyanate (CSI) followed by DMF.[4]

-

Pros: One-pot, high yield.

-

Cons: CSI is moisture-sensitive, corrosive, and expensive for bulk scale.

Decision: This guide details Route A as it represents the most reliable, self-validating system for research and pilot-scale synthesis.

Visualizing the Workflow

The following diagram illustrates the reaction logic and the critical decision node regarding the starting material isomer.

Caption: Logical flow for the synthesis of methoxy-methylbenzonitriles, highlighting the regiochemical conservation.

Detailed Experimental Protocol (Route A)

Phase 1: Acid Chloride Formation

Objective: Activate the carboxylic acid for nucleophilic attack.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ line).

-

Charge: Add 10.0 g (60 mmol) of 3-methoxy-4-methylbenzoic acid (or the correct isomer).

-

Solvent/Reagent: Add 30 mL of Thionyl Chloride (SOCl₂). Note: SOCl₂ acts as both reagent and solvent.

-

Catalyst: Add 2 drops of anhydrous DMF (Dimethylformamide) to catalyze the formation of the Vilsmeier-Haack intermediate.

-

Reaction: Heat to reflux (75-80°C) for 2-3 hours.

-

Checkpoint: The reaction is complete when gas evolution (HCl/SO₂) ceases and the solution becomes homogeneous.

-

-

Workup: Evaporate excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil or low-melting solid. Do not purify; proceed immediately.

Phase 2: Amidation

Objective: Convert the acid chloride to the primary amide.

-

Preparation: Cool the crude acid chloride in an ice bath (0°C). Dissolve in 20 mL of anhydrous Dichloromethane (DCM) or THF.

-

Ammonia Addition: In a separate beaker, prepare 50 mL of concentrated aqueous Ammonium Hydroxide (28-30% NH₃).

-

Addition: Slowly add the acid chloride solution dropwise into the vigorously stirred ammonia solution.

-

Exotherm Alert: Maintain temperature <10°C to prevent hydrolysis back to the acid.

-

-

Precipitation: The amide typically precipitates as a white solid. Stir for 30 minutes.

-

Isolation: Filter the solid. Wash with cold water (2 x 20 mL) and hexanes (20 mL). Dry in a vacuum oven at 50°C.

Phase 3: Dehydration to Nitrile

Objective: Eliminate water from the amide to form the nitrile triple bond.

-

Setup: Clean, dry 250 mL RBF with reflux condenser.

-

Charge: Suspend the dried amide (from Phase 2) in 50 mL of Toluene or DCM.

-

Reagent: Add 1.2 equivalents of Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂).

-

Base: Add 2.0 equivalents of Triethylamine (Et₃N) or Pyridine.

-

Observation: The mixture will likely darken.

-

-

Reaction: Heat to reflux (if Toluene) or stir at RT (if using POCl₃/DCM) for 3-5 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

-

Quench: Cool to 0°C. Carefully pour the mixture onto crushed ice/water.

-

Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with 1M HCl (to remove amine), saturated NaHCO₃, and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or Hexanes.

Quantitative Data & Specifications

The following table summarizes the expected physical properties for the Target vs. the User's Starting Material pathway.

| Parameter | User's Pathway (Path A) | Target Pathway (Path B) |

| Precursor | 3-Methoxy-4-methylbenzoic acid | 4-Methoxy-3-methylbenzoic acid |

| CAS (Acid) | 7151-68-0 | 24393-56-4 |

| Intermediate | 3-Methoxy-4-methylbenzamide | 4-Methoxy-3-methylbenzamide |

| Final Product | 3-Methoxy-4-methylbenzonitrile | 4-Methoxy-3-methylbenzonitrile |

| Product CAS | 3556-60-3 | 53078-71-0 |

| Typical Yield | 75 - 85% | 75 - 85% |

| Appearance | White crystalline solid | White to off-white solid |

| Melting Point | 51-53°C | 54-56°C |

Quality Control & Analytical Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified.

Infrared Spectroscopy (FT-IR)

-

Nitrile Stretch (CN): Look for a sharp, distinct peak at 2220–2230 cm⁻¹ . This confirms the conversion of the Amide (C=O stretch ~1650 cm⁻¹) to the Nitrile.

-

Absence of OH/NH: The broad OH stretch (2500-3300 cm⁻¹) of the acid and the NH doublet (3100-3400 cm⁻¹) of the amide should be absent.

1H-NMR (CDCl₃, 400 MHz) - Isomer Differentiation

-

3-Methoxy-4-methylbenzonitrile:

-

Ar-Me:

~2.25 ppm (s, 3H). -

OMe:

~3.85 ppm (s, 3H). -

Aromatic protons will show coupling consistent with 1,3,4-substitution (d, d, s pattern).

-

-

4-Methoxy-3-methylbenzonitrile:

-

Ar-Me:

~2.20 ppm (s, 3H). -

OMe:

~3.90 ppm (s, 3H). -

Key Distinction: NOE (Nuclear Overhauser Effect) experiments can confirm the proximity of the OMe group to the adjacent aromatic protons vs the Methyl group.

-

References

-

PrepChem. "Synthesis of 3-methoxy-4-methylbenzonitrile."[4] (Describes the CSI method for the user's specific starting material). Link

-

Organic Syntheses. "p-Nitrobenzonitrile." Org. Synth. 1950, 30, 70. (Foundational reference for converting benzoic acids/amides to nitriles using PCl5/POCl3). Link

-

Sigma-Aldrich. "Product Specification: 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0)."[2] Link

-

PubChem. "Compound Summary: 3-Methoxy-4-methylbenzoic acid." Link

-

ResearchGate. "A Facile and Efficient One-Pot Synthesis of Nitriles from Carboxylic Acids." (Modern high-temp acetonitrile exchange method). Link

Sources

Technical Guide: 4-Methoxy-3-methylbenzonitrile in Advanced Organic Synthesis

This guide details the chemical utility, synthesis, and application of 4-Methoxy-3-methylbenzonitrile (CAS 53078-71-0), a specialized aromatic building block used in the development of pharmaceuticals and advanced organic materials.

Executive Summary & Chemical Profile

4-Methoxy-3-methylbenzonitrile is a trisubstituted benzene derivative characterized by a "push-pull" electronic structure. The electron-withdrawing nitrile group (-CN) at position 1 is counterbalanced by the electron-donating methoxy (-OMe) and methyl (-CH3) groups at positions 4 and 3, respectively. This unique electronic environment makes it a versatile scaffold for constructing complex heterocyclic pharmacophores and a critical reference standard in impurity profiling for drugs like Finerenone .

Chemical Identity

| Property | Specification |

| CAS Number | 53078-71-0 (Referred to as Impurity 77 in Finerenone analysis) |

| IUPAC Name | 4-Methoxy-3-methylbenzonitrile |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.18 g/mol |

| SMILES | COc1ccc(C#N)cc1C |

| Appearance | White to off-white crystalline powder |

| Melting Point | 52–56 °C |

Strategic Synthesis: Sourcing the Building Block

Reliable access to high-purity 4-Methoxy-3-methylbenzonitrile is essential for reproducible downstream chemistry. Two primary routes dominate the literature: the Aldehyde-Oxime Dehydration (scalable) and the Rosenmund-von Braun Cyanation (traditional).

Method A: One-Pot Oximation-Dehydration (Scalable)

This method is preferred for multi-gram to kilogram scale-up due to mild conditions and high atom economy. It avoids the use of toxic metal cyanides.

-

Precursor: 4-Methoxy-3-methylbenzaldehyde.

-

Reagents: Hydroxylamine hydrochloride (

), Sodium formate, Formic acid. -

Mechanism: The aldehyde condenses with hydroxylamine to form an oxime intermediate, which undergoes in situ dehydration to the nitrile.

-

Yield: Typically >87%.[1]

Method B: Pd-Catalyzed Cyanation (Laboratory Scale)

Used when the aryl halide precursor is more accessible than the aldehyde.

-

Precursor: 4-Bromo-2-methylanisole (CAS 14804-31-0).

-

Reagents:

, -

Advantage: Allows for late-stage introduction of the nitrile group if the ring is already functionalized.

Core Transformations & Reactivity

The nitrile group serves as a "masked" carbonyl or amine, allowing for divergent synthetic pathways. The presence of the ortho-methyl group imposes minor steric constraints that can be leveraged for regioselectivity.

Pathway 1: Hydrolysis to Carboxylic Acids

The nitrile is hydrolyzed under basic or acidic conditions to yield 4-Methoxy-3-methylbenzoic acid , a key intermediate for esterification or coupling reactions.

-

Conditions:

(aq), EtOH, Reflux -

Utility: Precursor for ester-based liquid crystals and lipophilic drug linkers.

Pathway 2: Reduction to Benzylamines

Reduction yields 4-Methoxy-3-methylbenzylamine , a primary amine used in reductive aminations to form secondary amine pharmacophores.

-

Reagents:

(THF) or Raney Ni / -

Application: Synthesis of neuroactive agents where the benzylamine moiety mimics dopamine/serotonin substructures.

Pathway 3: Benzylic Functionalization

The C3-methyl group is benzylic and electron-rich, making it susceptible to radical bromination.

-

Reagents: NBS (N-Bromosuccinimide), AIBN,

or Acetonitrile. -

Product: 4-Methoxy-3-(bromomethyl)benzonitrile.

-

Significance: This bromide is a potent electrophile for alkylating amines or thiols, extending the carbon skeleton.

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of 4-Methoxy-3-methylbenzonitrile in divergent synthesis and its connection to pharmaceutical impurity profiling.

Figure 1: Divergent synthetic pathways from the nitrile scaffold.

Case Studies in Medicinal Chemistry

A. Finerenone Impurity Profiling

In the industrial synthesis of Finerenone (a non-steroidal mineralocorticoid receptor antagonist), the structural isomer 4-Formyl-3-methoxybenzonitrile is the primary intermediate. However, methylation side reactions can generate 4-Methoxy-3-methylbenzonitrile (Impurity 77).

-

Relevance: Analytical chemists utilize CAS 53078-71-0 as a certified reference standard to quantify this impurity during HPLC release testing of API batches, ensuring patient safety and regulatory compliance.

B. Structural Analog to HCV Inhibitors

The 4-methoxy-3-methylphenyl motif appears in the "P2" capping groups of macrocyclic HCV protease inhibitors (e.g., analogs of Simeprevir ). While Simeprevir utilizes a quinoline core, the 2-amino-4-methoxy-3-methylbenzonitrile derivative is a known intermediate for next-generation macrocycles.

-

Insight: The methyl group at C3 restricts rotation of the aromatic ring when bound to a protein pocket, potentially locking the drug into a bioactive conformation (atropisomerism).

Detailed Experimental Protocol

Protocol: Synthesis of 4-Methoxy-3-methylbenzonitrile from Aldehyde This protocol is adapted for high-yield laboratory synthesis (10g scale).

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Charge the flask with 4-methoxy-3-methylbenzaldehyde (15.0 g, 100 mmol), Hydroxylamine hydrochloride (8.3 g, 120 mmol), and Sodium formate (9.5 g, 140 mmol).

-

Solvent: Add Formic acid (85%, 60 mL).

-

Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the aldehyde spot disappears.

-

Workup:

-

Cool the mixture to room temperature and pour into crushed ice (300 g).

-

Neutralize carefully with 50% NaOH solution until pH ~7.

-

Extract the precipitate with Dichloromethane (

mL). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 10% EtOAc in Hexane).

-

Expected Yield: 12.5–13.5 g (85–92%) of white crystalline solid.

Safety & Handling

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Nitrile Specifics: While less toxic than simple aliphatic nitriles, metabolism can release cyanide ions. Work in a well-ventilated fume hood.

-

Incompatibility: Avoid strong oxidizers and strong acids (unless intended for hydrolysis).

References

-

Chem-Impex International. 4-Methoxy-3-methylbenzonitrile Product Specifications & Applications.

-

PubChem. Compound Summary: 4-Methoxy-3-methylbenzonitrile (CID 13621613).

-

Google Patents. Method for preparing 4-methoxybenzonitrile through 'one pot' method (CN101092377A). (Analogous chemistry citation).

-

Simson Pharma. Finerenone Impurity 77 (CAS 53078-71-0) Reference Standard.

-

ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. (Demonstrates reactivity of the scaffold).

Sources

The Benzonitrile Pharmacophore: From 19th Century Isolation to Modern Antivirals

The following technical guide details the discovery, synthetic evolution, and medicinal application of benzonitrile derivatives.

Introduction: The Cyanophenyl Paradigm

The benzonitrile moiety (

This guide analyzes the trajectory of benzonitrile chemistry, moving from hazardous stoichiometric syntheses to precision catalytic cross-coupling, and examines its role in blockbuster therapies like Letrozole and Rilpivirine .

Historical Genesis: The Stoichiometric Era (1844–1919)

The history of benzonitrile is defined by a shift from thermal decomposition to radical chemistry, and finally to metal-mediated substitution.

The Discovery (1844)

German chemist Hermann von Fehling first isolated benzonitrile (then called phenyl cyanide) in 1844. He achieved this via the thermal dehydration of ammonium benzoate.[1] While low-yielding, this established the fundamental connection between the carboxylic acid oxidation state and the nitrile.

The Sandmeyer Reaction (1884)

The first scalable synthetic route was discovered by Traugott Sandmeyer .[1][2] In an attempt to synthesize phenylacetylene, Sandmeyer observed that treating diazonium salts with copper(I) acetylide yielded chlorobenzene.[2][3] He generalized this to cyanation using CuCN.[2]

-

Mechanism: Radical-Nucleophilic Aromatic Substitution (

). The Cu(I) acts as a single-electron donor to the diazonium species, generating an aryl radical that captures the cyanide ligand. -

Limitation: Requires potentially explosive diazonium intermediates and stoichiometric copper waste.

The Rosenmund-von Braun Reaction (1919)

Karl Rosenmund and Julius von Braun developed a method to convert stable aryl halides directly to nitriles using stoichiometric CuCN in polar solvents (e.g., DMF, nitrobenzene) at high temperatures (

-

Limitation: Harsh thermal conditions precluded the use of thermally sensitive functional groups, limiting its utility in complex molecule synthesis.

The Catalytic Revolution: Palladium & Nickel (1973–Present)

The modern era began in 1973 , when Takagi and Cassar independently reported the first Palladium-catalyzed cyanation of aryl halides. This marked the transition from "force" (thermal/stoichiometric) to "finesse" (catalytic).

The Takagi-Cassar Breakthrough

-

Catalyst:

or -

Significance: Allowed the use of aryl halides under milder conditions than Rosenmund-von Braun, though initially required toxic KCN/NaCN.

Modern Methodology: The Zinc Cyanide Standard

Today, the industry standard utilizes Zinc Cyanide (

-

Why

? It is less soluble in organic solvents, releasing cyanide ions slowly. This "slow release" prevents catalyst poisoning , where high concentrations of

Visualization: Evolution of Synthetic Methods

Figure 1: Timeline of benzonitrile synthesis, highlighting the shift from harsh thermal methods to precision catalysis.

Technical Protocols: Comparative Methodologies

The following protocols represent the "Old World" vs. "New World" approaches.

Table 1: Comparative Metrics of Cyanation Protocols

| Parameter | Classical Sandmeyer | Rosenmund-von Braun | Modern Pd-Catalyzed (Buchwald Type) |

| Substrate | Aryl Amine ( | Aryl Iodide/Bromide | Aryl Chloride/Bromide/Triflate |

| Reagent | |||

| Temperature | |||

| Functional Tolerance | Low (Acid sensitive groups fail) | Low (Thermally sensitive groups fail) | High (Esters, Ketones, Amides OK) |

| Safety Profile | High Risk (Explosive intermediates) | Moderate (High temp, Cu waste) | Optimized (Controlled CN release) |

Protocol A: Modern Pd-Catalyzed Cyanation (Self-Validating System)

Application: Synthesis of 4-cyanobiphenyl from 4-bromobiphenyl.

Reagents:

-

Aryl Bromide (1.0 equiv)

- (0.6 equiv)

- (2 mol%)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

-

Solvent: DMF or NMP (wet, 1% water accelerates reaction)

Step-by-Step Workflow:

-

Deoxygenation (Critical): Charge the reaction vessel with the aryl halide,

, and Pd/Ligand. Evacuate and backfill with Argon ( -

Solvent Addition: Add anhydrous DMF via syringe.

-

Thermal Activation: Heat to

. The reaction mixture typically changes from dark purple/red to orange/brown upon completion. -

Workup (Safety): Cool to RT. Quench with diluted ammonium hydroxide (

) or ethylenediamine. Why: This sequesters Zinc and residual Cyanide, preventing HCN formation during acidic workup.

Visualization: The Catalytic Cycle

Figure 2: Palladium(0)/Zinc Cyanide catalytic cycle. The rate-determining step is often the transmetallation or reductive elimination depending on the substrate.

Medicinal Chemistry: The "Why" of Benzonitrile

Why do drug developers install a nitrile group? It is rarely an accident. The benzonitrile moiety serves three specific bioisosteric functions:

-

Carbonyl Bioisostere: The

bond is highly polarized. The nitrogen lone pair acts as a weak hydrogen bond acceptor (HBA), mimicking the oxygen of a ketone or ester but with a much smaller steric footprint (linear geometry). -

Metabolic Blocking: Placing a nitrile at the para position of a phenyl ring blocks CYP450-mediated hydroxylation. The

bond is metabolically robust compared to -

Electronic Modulation: It is a strong electron-withdrawing group (EWG), lowering the

of neighboring protons or adjusting the lipophilicity (

Case Study 1: Letrozole (Femara®)

Indication: Hormone-receptor-positive breast cancer.[4]

-

Role of Benzonitrile: Letrozole contains two benzonitrile rings. These rings mimic the steroid backbone of the natural substrate (androstenedione).[6] Specifically, the nitrile nitrogen coordinates with the Heme Iron (

) of the CYP19A1 (aromatase) enzyme, while the benzonitrile scaffold occupies the hydrophobic pocket usually reserved for the steroid.

Case Study 2: Rilpivirine (Edurant®)

Indication: HIV-1 Infection (NNRTI).[7][8][9]

-

Mechanism: Non-nucleoside Reverse Transcriptase Inhibitor.[9][10]

-

Role of Benzonitrile: Rilpivirine belongs to the diarylpyrimidine (DAPY) class.[7][9][10] It features a benzonitrile wing that sits in a hydrophobic tunnel of the Reverse Transcriptase enzyme. The linearity of the nitrile allows it to reach deep into the pocket, forming a critical H-bond with the backbone of residue Lys101 . This interaction is crucial for its high potency against wild-type and resistant strains.

Visualization: Pharmacophore Interactions

Figure 3: Schematic of Letrozole binding. The benzonitrile moieties provide the necessary shape complementarity to mimic the steroidal substrate.

Future Perspectives

The frontier of benzonitrile chemistry lies in C-H Activation . Rather than pre-functionalizing a ring with a halogen (Ar-X), chemists are developing Iridium and Rhodium catalysts capable of turning

References

-

Fehling's Discovery: Fehling, H. (1844). "Untersuchungen über die Succinsäure und ihre Derivate." Annalen der Chemie und Pharmacie. Link

-

Sandmeyer Reaction: Sandmeyer, T. (1884).[1][11] "Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen." Berichte der deutschen chemischen Gesellschaft. Link

-

Rosenmund-von Braun: Rosenmund, K. W., & Struck, E. (1919).[12][13] "Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten."[13] Berichte der deutschen chemischen Gesellschaft. Link

-

First Pd-Catalyzed Cyanation: Takagi, K., et al. (1973).[14] "Palladium-catalyzed cyanation of aromatic halides."[14][15][16][17] Chemistry Letters. Link

-

Modern Zn(CN)2 Method: Tsvelikhovsky, D., & Buchwald, S. L. (2010). "Synthesis of Heterocycles via Pd-Catalyzed C-N Coupling." Journal of the American Chemical Society.[18] Link

-

Letrozole Discovery: Bhatnagar, A. S. (2007). "The discovery and mechanism of action of letrozole." Breast Cancer Research and Treatment.[4][5] Link

-

Rilpivirine Design: Janssen, P. A., et al. (2005). "In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of Rilpivirine." Journal of Medicinal Chemistry. Link

-

Nitrile Bioisosterism: Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. The discovery and mechanism of action of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. researchgate.net [researchgate.net]

- 10. In search of a novel anti-HIV drug: multidisciplinary coordination in the discovery of 4-[[4-[[4-[(1E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2- pyrimidinyl]amino]benzonitrile (R278474, rilpivirine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rosenmund-von Braun Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxy-3-methylbenzonitrile

Foreword: The Synthetic Chemist's Imperative

In the landscape of pharmaceutical and materials science research, the utility of a building block is defined not only by its reactive potential but also by its physical characteristics. 4-Methoxy-3-methylbenzonitrile, a versatile aromatic nitrile, serves as a crucial intermediate in the synthesis of a range of target molecules, from agrochemicals to potential therapeutics.[1] Its value lies in the strategic placement of the methoxy, methyl, and nitrile functional groups, which offer multiple avenues for molecular elaboration.[2] However, to effectively integrate this compound into a synthetic workflow or a final formulation, a comprehensive understanding of its solubility and stability is paramount. These parameters govern everything from reaction kinetics and purification strategies to storage conditions and shelf-life.

This guide provides an in-depth analysis of the solubility and stability profile of 4-methoxy-3-methylbenzonitrile. We will move beyond a simple recitation of data, instead focusing on the underlying chemical principles that dictate its behavior. By understanding the why behind the experimental observations, researchers can anticipate challenges, design robust protocols, and unlock the full potential of this valuable synthetic intermediate.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical identifiers. These properties are the initial inputs for any subsequent experimental design.

| Property | Value | Source(s) |

| Synonyms | 4-Cyano-2-methylanisole | [1] |

| CAS Number | 53078-71-0 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Appearance | White to off-white solid powder | [1] |

| Boiling Point | 102-106 °C at 5 mmHg | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical determinant of a compound's utility in both reaction chemistry and formulation science. The molecular structure of 4-methoxy-3-methylbenzonitrile—a largely nonpolar aromatic ring functionalized with a polar nitrile group and a moderately polar methoxy group—suggests a nuanced solubility profile.

Theoretical Assessment & Qualitative Observations

Based on the principle of "like dissolves like," we can predict the compound's general solubility:

-

High Solubility Expected in: Aprotic organic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, and Toluene, which can interact favorably with the aromatic ring and nitrile group.[3] A structurally similar compound, 4-methoxy-3-nitrobenzonitrile, is known to be soluble in ethanol and acetone.[4]

-

Limited Solubility Expected in: Water and other highly polar protic solvents. While the nitrile and methoxy groups can act as hydrogen bond acceptors, the dominant hydrophobic character of the benzene ring limits aqueous solubility.[4]

-

Low Solubility Expected in: Highly nonpolar aliphatic solvents like hexanes, where the polar functional groups would be energetically disfavored.

A commercial supplier notes its "favorable solubility" in the context of formulations, though specific solvents are not detailed.[1]

Quantitative Solubility Determination: An Exemplary Protocol

While qualitative descriptors are useful, quantitative data is essential for process development and formulation. The following protocol outlines a robust method for determining the equilibrium solubility of 4-methoxy-3-methylbenzonitrile using the shake-flask method, a gold standard for its reliability and direct measurement of thermodynamic equilibrium.

Causality Behind the Method: The shake-flask method is chosen because it is designed to allow a compound to reach its maximum dissolution in a given solvent over time, providing a true measure of its thermodynamic solubility. The extended equilibration period ensures that the system is not under kinetic control. Subsequent analysis by a validated HPLC method provides the necessary specificity and sensitivity to accurately quantify the dissolved analyte.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 4-methoxy-3-methylbenzonitrile (enough to ensure undissolved solid remains at equilibrium) to a series of glass vials.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours). The presence of residual solid is crucial as it confirms saturation.

-

Sample Collection: After equilibration, cease agitation and allow the vials to stand for at least 2 hours for the undissolved solid to sediment.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) to remove all particulate matter. This step is critical to prevent artificially high results.

-

Dilution & Analysis: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method. Calculate the concentration in the original filtrate by applying the dilution factor and determine the solubility (e.g., in mg/mL or mmol/L) by comparing the result to a calibration curve prepared from known standards.

Illustrative Solubility Data Table

The following table presents a hypothetical summary of results that could be obtained from the protocol above.

| Solvent Class | Solvent | Predicted Solubility (mg/mL at 25°C) |

| Polar Aprotic | Tetrahydrofuran (THF) | > 200 |

| Acetonitrile (ACN) | 150 - 200 | |

| Chlorinated | Dichloromethane (DCM) | > 200 |

| Polar Protic | Methanol | 50 - 100 |

| Ethanol | 40 - 80 | |

| Water | < 0.1 | |

| Nonpolar | Toluene | 80 - 120 |

| Heptane | < 1 |

Stability Profile: A Forced Degradation Approach

Understanding a compound's stability is crucial for defining handling procedures, storage conditions, and predicting potential degradation products.[5] Forced degradation (or stress testing) is an essential component of this evaluation, involving the exposure of the compound to conditions more severe than those it would typically encounter.

Potential Degradation Pathways

The primary point of chemical instability in the 4-methoxy-3-methylbenzonitrile structure is the nitrile group. Benzonitriles are susceptible to hydrolysis under both acidic and basic conditions, which converts the nitrile first to a primary amide and then to a carboxylic acid.[6][7]

-

Hydrolysis: The electron-donating nature of the methoxy group and the weakly donating methyl group would be expected to slightly decrease the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile, potentially slowing the rate of hydrolysis.[6] However, under sufficiently harsh acidic or basic conditions, this pathway remains the most probable route of degradation.

Caption: Predicted Hydrolytic Degradation Pathway.

Protocol for Forced Degradation Studies

This protocol provides a systematic approach to evaluating the stability of 4-methoxy-3-methylbenzonitrile under various stress conditions. A stability-indicating analytical method (typically HPLC) that can resolve the parent compound from all potential degradation products is a prerequisite for this study.

Causality Behind the Method: The goal of forced degradation is not to completely destroy the compound but to induce a predictable level of degradation (typically 5-20%). This allows for the reliable identification of degradation products and the elucidation of degradation pathways. The conditions are chosen to represent the primary chemical stresses a compound might experience: hydrolysis, oxidation, heat, and light.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methoxy-3-methylbenzonitrile [myskinrecipes.com]

- 3. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 4. CAS 33224-23-6: 4-Methoxy-3-nitrobenzonitrile | CymitQuimica [cymitquimica.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Purification of 4-Methoxy-3-methylbenzonitrile via Flash Column Chromatography

Abstract

This application note details a robust, self-validating protocol for the purification of 4-Methoxy-3-methylbenzonitrile (CAS: 53078-71-0), a key intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] While often synthesized via the Sandmeyer reaction or dehydration of amides, this compound frequently co-elutes with starting materials (e.g., 4-methoxy-3-methylaniline) or hydrolysis byproducts (e.g., 4-methoxy-3-methylbenzamide).[1] This guide moves beyond generic "run a column" instructions, providing a calculated approach based on retention factor (

Chemical Context & Challenge

Target Molecule: 4-Methoxy-3-methylbenzonitrile[1][2]

-

Structure: Aromatic nitrile with electron-donating methoxy and methyl groups.[1]

-

Physical State: White to off-white solid (mp ~51–56 °C).[1]

-

Polarity: Moderately polar due to the nitrile dipole, but lipophilic enough to dissolve in chlorinated solvents.

The Separation Challenge:

In standard synthesis routes, the target nitrile often has an

-

Impurity A (Aniline precursor): Can trail and contaminate the tail of the nitrile peak.

-

Impurity B (Amide byproduct): Highly polar, but if the gradient is ramped too quickly, it will co-elute.[1]

-

Impurity C (Bromo-intermediate): If synthesized via cyanation of a bromide, the unreacted bromide is less polar and elutes just before the nitrile.[1]

Pre-Purification Analytics (The "Go/No-Go" Phase)[1]

Before packing any column, the separation must be modeled on Thin Layer Chromatography (TLC).[1] This is the self-validating step; if you cannot separate spots here, the column will fail.

TLC Optimization Protocol

Stationary Phase: Silica Gel 60

Solvent Screening Strategy:

We utilize a "Solvent Strength" approach rather than random guessing. The goal is to position the target molecule at

| Solvent System (v/v) | Expected Result | Action |

| 100% Hexanes | Too non-polar.[1] Compound stays at baseline.[1] | |

| 10% EtOAc / 90% Hex | Good retention, but elution will be slow (high solvent use).[1] | |

| 20% EtOAc / 80% Hex | Optimal. Target zone for isocratic or gradient hold.[1] | |

| 50% EtOAc / 50% Hex | Too polar. No separation from impurities.[1] |

Technical Insight: According to Still’s original flash chromatography principles, an

of 0.35 corresponds to a Column Volume (CV) elution of.[1] This provides the optimal balance between peak resolution and peak broadening [1].

Method Development Logic (Graphviz Visualization)[1]

The following diagram illustrates the decision matrix for selecting the purification path based on the crude mixture's profile.

Figure 1: Decision matrix for selecting elution strategy based on TLC retention factors.

Detailed Purification Protocol

Step 1: Sample Preparation (Dry Loading)

Direct liquid injection is discouraged for this compound if it is a solid or viscous oil, as the solvent used to dissolve it (e.g., DCM) can disrupt the initial bands.[1] Dry loading is the gold standard for resolution.

-

Dissolve the crude 4-Methoxy-3-methylbenzonitrile in a minimum amount of Dichloromethane (DCM).[1]

-

Add Silica Gel (40–63 µm) at a ratio of 1:2 (1 g crude : 2 g silica).

-

Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

Step 2: Column Packing & Equilibration

-

Stationary Phase: Silica Gel 60 (40–63 µm).[1]

-

Column Size: Use a 12g cartridge for <1g sample; 40g cartridge for 1-5g sample.

-

Equilibration: Flush the column with 3 Column Volumes (CV) of the starting solvent (e.g., 5% EtOAc/Hexane) to remove air and heat of solvation.

Step 3: Elution Gradient

Do not run a flat 20% EtOAc method if impurities are close.[1] Use a linear gradient to sharpen the peaks.

| Time (CV) | % Hexane | % Ethyl Acetate | Purpose |

| 0 – 1 | 95% | 5% | Elute very non-polar impurities (grease, bromides).[1] |

| 1 – 8 | 95% | 5% | Linear Gradient. The target nitrile elutes here. |

| 8 – 10 | 70% | 30% | Flush out trailing polar impurities. |

| 10 – 12 | 0% | 100% | Column wash (optional).[1] |

Step 4: Fraction Collection & Analysis

-

Collect fractions in volumes equal to 0.25 CV (e.g., if CV is 20mL, collect 5mL tubes). Small fractions prevent remixing of resolved peaks.[1]

-

Spot fractions on TLC.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Target elutes too fast (CV < 2) | Solvent too polar. | Reduce initial EtOAc concentration (start at 2% or 0%).[1] |

| Streaking / Tailing | Acidic/Basic interaction or Overloading.[1] | Add 1% Triethylamine (if amine impurities present) or reduce load mass.[1] |

| Co-elution with Aniline | Similar polarity.[1] | Switch solvent system to DCM / Methanol . The selectivity changes significantly in chlorinated solvents [2]. |

| Poor recovery | Compound crystallized on column.[1] | Ensure the loading capacity isn't exceeded; this nitrile is a solid. Use dry loading. |

Workflow Visualization

Figure 2: Step-by-step physical workflow from crude mixture to isolated solid.

References

-

Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org.[1] Chem. 1978 , 43, 2923–2925.[1]

-

Biotage. The Flash Chromatography Solvent Strength & Selectivity Guide.

-

ChemicalBook. 4-Methoxy-3-methylbenzonitrile Properties and Synthesis.

-

Sorbent Technologies. Flash Chromatography Basics and Solvent Selection.

Sources

Avoiding over-alkylation in amination of benzonitrile derivatives

Subject: Prevention of Over-Alkylation (Dimerization) During Reduction

Executive Summary & Scope

The Problem: In the reduction of benzonitriles to benzylamines, "over-alkylation" refers to the unwanted formation of secondary and tertiary amines (dimers and trimers). This is not a random side reaction but a chemically driven condensation between the intermediate imine and the product amine .

The Solution: Selectivity is achieved by interrupting this condensation pathway. This guide details three proven strategies:

-

Ammonia Saturation (Equilibrium Shift)

-

Borane Complexation (Product Sequestration)

-

Acidic/Anhydride Trapping (Nucleophile Deactivation)

The Mechanism of Failure

To prevent the impurity, you must understand its origin. The reduction of a nitrile does not proceed directly to the amine in one step; it passes through a reactive imine species.[1]

Key Insight: The primary amine product (

Figure 1: The "Von Braun" mechanism of secondary amine formation. Note that the primary amine attacks the intermediate imine. High concentrations of Ammonia drive the equilibrium back toward the primary imine.

Protocol Module A: Catalytic Hydrogenation

Best for: Scale-up, industrial applications, and cost-efficiency. Standard Catalyst: Raney Nickel (preferred over Pd/C for this specific transformation).[2]

The "Ammonia Effect"

Adding ammonia is not just about pH control; it acts as a mass-action inhibitor. By saturating the solution with ammonia, you force the equilibrium of the gem-diamine intermediate back toward the primary imine, which is then reduced to the desired primary amine.

Optimized Protocol (Raney Ni)

-

Preparation: Wash Raney Nickel (approx. 10-20 wt% loading) with methanol 3 times to remove water (if using methanolic ammonia).

-

Solvent System: Use 7N Ammonia in Methanol .

-

Critical: Do not use aqueous ammonium hydroxide if possible; water can sometimes promote hydrolysis to aldehydes or amides depending on the substrate.

-

-

Loading:

-

Substrate concentration: 0.1M – 0.5M.

-

Ammonia equivalents: Minimum 5-10 equivalents relative to nitrile.

-

-

Conditions:

-

Pressure: 50–100 psi (3.5–7 bar)

. -

Temperature: Start at RT. If sluggish, heat to 40-50°C. Warning: Higher temps increase dimerization rates if

pressure is too low.

-

-

Workup: Filter catalyst through Celite (keep wet/inert to prevent fire). Concentrate filtrate.[3]

Troubleshooting Table: Hydrogenation

| Symptom | Diagnosis | Corrective Action |

| >10% Secondary Amine | Low Ammonia concentration or slow reduction rate. | Increase |

| Reaction Stalls | Catalyst poisoning.[4] | Nitriles are strong ligands. Increase catalyst loading or pressure. Ensure substrate is free of sulfur/iodide. |

| Aldehyde Formation | Hydrolysis of imine.[5] | Ensure solvent is dry. Avoid aqueous ammonia; use anhydrous methanolic ammonia. |

Protocol Module B: Chemical Reduction (Borane)

Best for: Laboratory scale, complex substrates sensitive to metal catalysts, or when high pressure is unavailable.

The "Complexation" Strategy

Borane (

Optimized Protocol (Borane-DMS)

-

Setup: Flame-dried glassware, Argon atmosphere.

-

Reagent: Borane-Dimethyl Sulfide (BMS) (10M neat or 2M in THF).

-

Addition:

-

Dissolve Benzonitrile (1.0 eq) in dry THF.

-

Add BMS (1.2 – 1.5 eq) dropwise at 0°C.

-

Note: The reaction is often exothermic.

-

-

Reflux: Heat to reflux for 2–4 hours to ensure complete reduction of the intermediate borazine polymer.

-

The "Quench" (Critical Step):

-

Cool to 0°C. Carefully add Methanol (gas evolution!).[3]

-

Acid Hydrolysis: The amine is stuck to the boron. You MUST destroy the N-B bond. Add 6M HCl and reflux for 1 hour, or stir with methanolic HCl overnight.

-

Basify with NaOH to pH >12 and extract.

-

Protocol Module C: The "Trapping" Method

Best for: When you must use Pd/C or cannot use high pressure/ammonia.

If you cannot stop the amine from forming, you must stop it from reacting.

-

Acidic Trapping: Run hydrogenation in Methanol + 2-3 eq HCl .

-

Anhydride Trapping: Run hydrogenation in Acetic Anhydride/Solvent .

Decision Matrix & Troubleshooting

Figure 2: Process selection guide based on scale and impurity profile.

FAQ: Common User Issues

Q: I am using Borane-THF and my yield is low, but I see no starting material. A: You likely failed to break the Boron-Amine complex. The quench with methanol is not enough; you must reflux with acid (HCl) to free the amine from the boron species. Without this, the amine remains in the aqueous layer or is lost during filtration.

Q: Can I use Pd/C with Ammonia? A: Generally, no . Unlike Raney Nickel, Pd/C is often inhibited by amines/ammonia (poisoning). If you must use Pd/C, use the Acidic Trapping method (HCl or Acetic Acid) instead of ammonia.

Q: I see a "trimer" (Tertiary amine). How did this happen? A: This is "Double Over-alkylation." The secondary amine formed (dimer) is still nucleophilic and attacked another imine. This indicates your reaction conditions are extremely favorable for condensation. Switch to the Borane method immediately or drastically increase ammonia pressure.

References

- Von Braun, J. et al. (1923). Catalytic Hydrogenation of Nitriles. Berichte der deutschen chemischen Gesellschaft.

-

Greenfield, H. (1967). The Hydrogenation of Nitriles to Primary Amines. Industrial & Engineering Chemistry Product Research and Development.

-

Brown, H. C. et al. (1982). Selective Reductions.[11] 30. Effect of Cation and Solvent on the Reactivity of Saline Borohydrides for Reduction of Nitriles. Journal of Organic Chemistry.

-

Kukula, P. et al. (2004). Chemoselective Hydrogenation of Nitriles. Advanced Synthesis & Catalysis. (Modern review of Raney Ni/Co catalysts and ammonia effects).

-

Organic Syntheses. Reduction of Nitriles to Amines using Borane-Dimethyl Sulfide. Coll. Vol. 9, p.522 (1998).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. mdpi.com [mdpi.com]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]

- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Support Center: Purification of 4-Methoxy-3-methylbenzonitrile

Welcome to the technical support center for the purification of 4-Methoxy-3-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this compound, ensuring high purity and yield. My insights are drawn from extensive experience in synthetic and process chemistry, aiming to provide not just procedural steps, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-Methoxy-3-methylbenzonitrile?

A1: The impurity profile of your crude 4-Methoxy-3-methylbenzonitrile is highly dependent on the synthetic route employed. Here are the most probable impurities based on common starting materials:

-

From 3-methoxy-4-methylbenzoic acid: Unreacted starting material is a primary impurity. Additionally, if using a reagent like chlorosulfonyl isocyanate, you might encounter the intermediate N-chlorosulfonyl amide.[1][2] Hydrolysis of the nitrile product back to the carboxylic acid can also occur, though typically this is a minor byproduct under anhydrous reaction conditions.[3]

-

From 3,4-dimethylanisole: If your synthesis involves functionalizing 3,4-dimethylanisole, you may find residual starting material. Depending on the specific reagents used to introduce the nitrile group, various regioisomers or over-functionalized byproducts could be present.

Q2: My crude product is an oil/waxy solid and won't crystallize. What should I do?

A2: Oiling out is a common issue in recrystallization, especially when impurities are present that depress the melting point of the desired compound. Here are a few troubleshooting steps:

-

Confirm Purity: First, analyze your crude material by TLC or LC-MS to get a sense of the impurity levels. If the purity is very low, a preliminary purification by column chromatography might be necessary before attempting recrystallization.

-

Solvent System Adjustment: You may be using a solvent that is too good at dissolving your compound. Try switching to a less polar solvent or a solvent mixture. For a moderately polar compound like 4-Methoxy-3-methylbenzonitrile, a good starting point is a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.[4][5]

-

Slow Cooling: Ensure your solution is cooling slowly. Rapid cooling can lead to precipitation rather than crystallization.[6] Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

-

Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal to the supersaturated solution can induce crystallization.[7]

-

Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.[7]

Q3: I'm seeing a persistent baseline on my TLC analysis of the purified product. What could this be?

A3: A persistent baseline on TLC, especially after purification, often indicates the presence of highly polar or non-UV active impurities.

-

Highly Polar Impurities: If your synthesis involved aqueous workups, you might have residual inorganic salts. A simple aqueous wash of your product dissolved in an organic solvent can often remove these.

-

Non-UV Active Impurities: Some byproducts may not be visible under a UV lamp. Try staining your TLC plate with a general stain like potassium permanganate to visualize any non-UV active spots.

-

Grease: If you used greased glassware, silicone grease can be a common contaminant. This is often difficult to remove by chromatography but can sometimes be addressed by precipitation from a non-polar solvent like hexane.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a powerful and economical purification technique for solid compounds like 4-Methoxy-3-methylbenzonitrile. However, success is highly dependent on the choice of solvent and the experimental technique.

Problem 1: The compound is soluble in all tested solvents, even at room temperature.

-

Causality: The polarity of your compound is well-matched with the polarity of the solvents you've chosen, leading to high solubility.

-

Solution:

-

Utilize a Solvent-Antisolvent System: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[5]

-

Recommended Solvent Pairs:

-

Ethanol (good solvent) and Water (antisolvent)

-

Ethyl Acetate (good solvent) and Hexane (antisolvent)

-

Dichloromethane (good solvent) and Hexane (antisolvent)

-

-

Problem 2: Poor recovery of the product after recrystallization.

-

Causality: This can be due to using too much solvent, or the compound having significant solubility in the cold solvent.

-

Solution:

-

Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.

-

Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

-

Mother Liquor Analysis: Analyze the mother liquor (the solution remaining after filtration) by TLC. If a significant amount of product is present, you can concentrate the mother liquor and attempt a second recrystallization.

-

Table 1: Recommended Solvents for Recrystallization of 4-Methoxy-3-methylbenzonitrile

| Solvent/System | Polarity | Boiling Point (°C) | Rationale |

| Isopropanol | Polar | 82 | Good for moderately polar compounds. |

| Ethanol/Water | Polar (adjustable) | Variable | A versatile system where polarity can be fine-tuned. |

| Ethyl Acetate/Hexane | Medium Polarity (adjustable) | Variable | Effective for compounds with intermediate polarity. |

| Toluene | Nonpolar (aromatic) | 111 | Can be effective for aromatic compounds, sometimes in combination with a non-polar anti-solvent like hexane.[5] |

Column Chromatography Troubleshooting

Column chromatography is a highly effective method for separating complex mixtures and achieving high purity.

Problem 1: Poor separation of the product from a close-running impurity.

-

Causality: The chosen eluent system does not have sufficient selectivity to resolve the two compounds.

-

Solution:

-

Optimize the Solvent System: A good starting point for TLC analysis of aromatic nitriles is a mixture of hexane and ethyl acetate.[8] Aim for an Rf value of 0.2-0.3 for your product on the TLC plate for optimal separation on the column.[9]

-

Incorporate a Different Solvent: If a binary system fails, introducing a third solvent can sometimes improve separation. For aromatic compounds, adding a small amount of toluene to a hexane/ethyl acetate system can sometimes improve resolution due to pi-pi interactions.[10]

-

Change the Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase, such as alumina.

-

Table 2: Suggested TLC and Column Chromatography Solvent Systems

| Application | Solvent System (v/v) | Rationale |

| TLC (Initial Screening) | 30% Ethyl Acetate in Hexane | A good starting point for moderately polar aromatic compounds. |

| 10% Methanol in Dichloromethane | For more polar impurities.[11] | |

| Column Chromatography | Gradient of 10-50% Ethyl Acetate in Hexane | A standard gradient for purifying compounds of intermediate polarity. |

| 5-20% Acetone in Toluene | An alternative system that can be effective for aromatic compounds.[10] |

Distillation Troubleshooting

While 4-Methoxy-3-methylbenzonitrile is a solid at room temperature (melting point 52-56 °C), vacuum distillation can be a viable purification method, particularly for removing non-volatile impurities.[12]

Problem: The compound is not distilling at the expected temperature.

-

Causality: The vacuum may not be strong enough, or there could be a leak in the system. The boiling point of a substance is highly dependent on the pressure.

-

Solution:

-

Verify Vacuum: Ensure your vacuum pump is pulling a strong and stable vacuum. Check all connections for leaks.

-

Estimate Boiling Point: While the exact boiling point under a specific vacuum may not be readily available, you can estimate it using a nomograph if you know the boiling point at atmospheric pressure. For similar aromatic nitriles, a significant reduction in boiling point is expected under vacuum.[13]

-

Consider Kugelrohr Distillation: For small quantities, a Kugelrohr apparatus can be very effective for short-path distillation under high vacuum, minimizing thermal decomposition.

-

Experimental Workflows

Workflow 1: Recrystallization Protocol

-

Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (refer to Table 1).

-

Dissolution: In an Erlenmeyer flask, add the crude 4-Methoxy-3-methylbenzonitrile and a small amount of the chosen solvent. Heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.

-

Decoloration (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Workflow 2: Column Chromatography Protocol

-

TLC Analysis: Determine the optimal eluent system using TLC (refer to Table 2).

-

Column Packing: Pack a glass column with silica gel using the chosen eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, a "dry loading" method can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizing Purification Logic

Caption: Decision workflow for selecting the appropriate purification method.

References

-

Recrystallization. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Retrieved from [Link]

-

Jasperse, C. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]

-

Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Chromatography Techniques for Isolation of Phytoconstituents from Medicinal Plants. (n.d.). IIP Series. Retrieved from [Link]

-

Go-to recrystallization solvent mixtures. (2023, February 19). Reddit. Retrieved from [Link]

-

Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

-

Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

- Lohray, B. B., & Ahuja, J. R. (1991).

-

Purification & Characterization of Benzonitrile Produced by Bacillus Pumillus S7. (2022). International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]

- Rastegar, M. F., & Yarmohammadi, M. (2014). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Journal of the Chinese Chemical Society, 61(8), 897-900.

-

How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025, September 2). ALWSCI Blog. Retrieved from [Link]

-

Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Selective O-Methylation of Phenol with Dimethyl Carbonate over Catalysts Supported on CaO. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Common Solvents for Crystallization. (n.d.). Retrieved from [Link]

-

Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. (2025, June 12). Reddit. Retrieved from [Link]

- Synthesis of benzonitriles from substituted benzoic acid. (1999). Google Patents.

- Richards, J. H. (1964). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, 451.

-

How can I purify impure benzonitrile? (2017, July 23). ResearchGate. Retrieved from [Link]

-

Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

- Process for the methylation of phenolic compounds with trimethyl phosphate. (1984). Google Patents.

- Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitrile and its 1-methyl homologue. Canadian Journal of Chemistry, 59(18), 2673–2676.

-

Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2021). RSC Publishing. Retrieved from [Link]

-

Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

- Lewis, H. F., & Trieschmann, W. (1924). Conclusions in Regard to the Methylation of Phenol. Proceedings of the Iowa Academy of Science, 31(1), 282.

-

Molnar, I. (n.d.). Solvent selection in liquid chromatography. Molnar Institute. Retrieved from [Link]

-

Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

-

Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. (2022, August 13). YouTube. Retrieved from [Link]

-

Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. (2021). MDPI. Retrieved from [Link]

-

Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2025, May 19). ResearchGate. Retrieved from [Link]

-

what is mechanism for reaction phenol + dimethylsulphate -> anisole. (2019, June 14). Stack Exchange. Retrieved from [Link]

-

Chlorosulfonyl isocyanate. (n.d.). Wikipedia. Retrieved from [Link]

-

Resources on 3+ component chromatography solvent systems? (n.d.). Reddit. Retrieved from [Link]

-

Synthesis of Benzonitrile. (2021, August 1). YouTube. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. arxada.com [arxada.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]

- 9. One moment, please... [iipseries.org]

- 10. reddit.com [reddit.com]

- 11. Chromatography [chem.rochester.edu]

- 12. 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

4-Methoxy-3-methylbenzonitrile stability issues and degradation products

Welcome to the technical support center for 4-methoxy-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this versatile compound. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments and the reliability of your results.

Introduction to 4-Methoxy-3-methylbenzonitrile

4-Methoxy-3-methylbenzonitrile is a valuable building block in organic synthesis, prized for its role in the development of pharmaceuticals and advanced materials.[1] Its favorable stability under a variety of conditions makes it a robust choice for many applications.[1] However, like any chemical compound, it is susceptible to degradation under certain environmental and experimental stressors. Understanding its stability profile is critical for accurate and reproducible research.

This guide will delve into the potential stability issues of 4-methoxy-3-methylbenzonitrile, its likely degradation products, and preventative measures. We will also provide detailed troubleshooting protocols to help you identify and resolve common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-methoxy-3-methylbenzonitrile?

A1: The primary factors that can lead to the degradation of 4-methoxy-3-methylbenzonitrile are exposure to strong acids, strong bases, potent oxidizing agents, high temperatures, and prolonged exposure to UV light. The nitrile and methoxy functional groups, as well as the methyl group on the aromatic ring, are the most susceptible sites for chemical transformation.

Q2: What is the most common degradation pathway for 4-methoxy-3-methylbenzonitrile?

A2: The most common degradation pathway is the hydrolysis of the nitrile group (-CN). This can occur under both acidic and basic conditions, leading to the formation of 4-methoxy-3-methylbenzamide as an intermediate, which is then further hydrolyzed to 4-methoxy-3-methylbenzoic acid.[2][3][4]

Q3: How should I properly store 4-methoxy-3-methylbenzonitrile to ensure its stability?

A3: To maintain the integrity of 4-methoxy-3-methylbenzonitrile, it should be stored in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended. The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to use amber glass vials to protect the compound from light.

Q4: I am observing an unexpected peak in my HPLC analysis. Could this be a degradation product?

A4: Yes, an unexpected peak in your HPLC chromatogram could very well be a degradation product. The identity of the degradant will depend on the conditions your sample has been exposed to. Common degradation products to consider are 4-methoxy-3-methylbenzamide and 4-methoxy-3-methylbenzoic acid. Other possibilities include products arising from the cleavage of the methoxy group or oxidation of the methyl group. A systematic troubleshooting approach, as outlined in our guides, can help you identify the impurity.

Troubleshooting Guides

Issue 1: Suspected Hydrolytic Degradation (Acidic or Basic Conditions)

Symptoms:

-

Appearance of new, more polar peaks in the HPLC chromatogram.

-

A decrease in the peak area of the parent compound, 4-methoxy-3-methylbenzonitrile.

-

Changes in the physical appearance of the sample (e.g., discoloration, precipitation).

Causality: The nitrile group is susceptible to hydrolysis in the presence of acid or base. The reaction proceeds through an amide intermediate to the corresponding carboxylic acid.

Troubleshooting Protocol:

-

pH Neutralization: If your experimental conditions are acidic or basic, neutralize the sample to a pH of ~7 before analysis and storage.

-

LC-MS Analysis: To identify the degradation products, perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Look for masses corresponding to 4-methoxy-3-methylbenzamide (M+H = 166.09) and 4-methoxy-3-methylbenzoic acid (M+H = 167.07).

-

Co-injection with Standards: If available, co-inject your sample with authentic standards of the suspected degradation products to confirm their identity by retention time matching.

-

Preventative Measures:

-

Avoid prolonged exposure to strong acids and bases.

-

If acidic or basic conditions are necessary for your reaction, perform the reaction at the lowest possible temperature to minimize side reactions.

-

Work up the reaction mixture promptly to neutralize the acid or base.

-

Issue 2: Suspected Oxidative Degradation

Symptoms:

-

Formation of new peaks in the HPLC chromatogram, potentially with masses indicating the addition of oxygen atoms.

-

A decrease in the purity of the starting material over time, even with proper storage.

Causality: The methyl group attached to the aromatic ring is susceptible to oxidation, which can convert it to a carboxylic acid.[5][6] This can be initiated by strong oxidizing agents or, more slowly, by atmospheric oxygen, especially in the presence of light or metal catalysts.

Troubleshooting Protocol:

-

LC-MS Analysis: Analyze the sample by LC-MS to detect potential oxidation products. Look for the mass corresponding to 4-cyano-2-methoxybenzoic acid (M+H = 178.05).

-

Inert Atmosphere: When handling 4-methoxy-3-methylbenzonitrile, especially in solution, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Avoid Incompatible Reagents: Be mindful of using strong oxidizing agents in your reaction scheme unless the oxidation of the methyl group is the desired transformation.

-

Storage: Store the compound in a tightly sealed container, and for solutions, consider degassing the solvent before use.

Issue 3: Suspected Thermal Degradation

Symptoms:

-

Discoloration (e.g., yellowing or browning) of the solid material upon heating.

-

Appearance of multiple, often smaller, peaks in the HPLC or GC-MS analysis of a sample that has been heated.